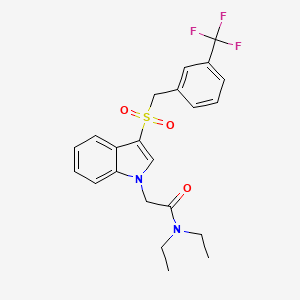

N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

N,N-Diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic indole derivative featuring a sulfonyl linkage at the indole C3 position, a 3-(trifluoromethyl)benzyl substituent, and an N,N-diethyl acetamide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety may contribute to hydrogen-bonding interactions in biological targets . This compound is structurally analogous to several indole-sulfonamide derivatives reported in medicinal chemistry, particularly in the context of enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N,N-diethyl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O3S/c1-3-26(4-2)21(28)14-27-13-20(18-10-5-6-11-19(18)27)31(29,30)15-16-8-7-9-17(12-16)22(23,24)25/h5-13H,3-4,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMORBWORMWXLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Acetamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in the body, altering their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Indole-Sulfonyl-Acetamide Scaffold

The target compound shares a common indole-sulfonyl-acetamide backbone with multiple derivatives:

- 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide (): Structural Differences: The benzyl group at the indole N1 position is 3-fluorophenylmethyl instead of 3-(trifluoromethyl)benzyl. The acetamide side chain is N-(2-trifluoromethylphenyl) rather than N,N-diethyl. The aromatic acetamide substituent in could enhance π-π stacking interactions, whereas the diethyl group in the target compound may improve solubility .

- N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (): Structural Differences: The sulfonyl group is attached to a bis(trifluoromethyl)phenyl ring, and the indole N1 position is substituted with a 4-chlorobenzoyl group. The 4-chlorobenzoyl moiety may confer distinct steric and electronic properties compared to the benzyl group in the target compound .

Data Tables

Table 1: Structural Comparison of Indole-Sulfonyl-Acetamide Derivatives

Biological Activity

N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide is a novel compound with significant potential in pharmacology, particularly in the fields of oncology and antiviral research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Properties

Recent studies have demonstrated that compounds similar to N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide exhibit significant anticancer activity. For example, compounds with indole and sulfonamide moieties have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 1.9 | |

| Compound B | MCF-7 | 2.3 | |

| N,N-Diethyl... | Various | TBD | Current Study |

Antiviral Activity

In addition to its anticancer properties, the compound has shown potential antiviral effects. Studies indicate that indole derivatives can inhibit viral replication, particularly against strains of influenza and other RNA viruses.

Table 2: Antiviral Activity of Indole Derivatives

| Compound Name | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| Indole Derivative 1 | Influenza A | 0.20 | |

| Indole Derivative 2 | Hepatitis C | 0.35 | |

| N,N-Diethyl... | TBD | TBD | Current Study |

The biological activity of N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

- Modulation of Immune Response : There is evidence suggesting that such compounds can modulate immune responses, potentially enhancing antiviral efficacy.

Case Study 1: Anticancer Activity in Mice

A study involving the administration of a structurally related compound in mice demonstrated significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Efficacy in vitro

In vitro studies showed that a similar compound effectively inhibited the replication of the influenza virus in cultured cells, with a notable reduction in viral load at concentrations comparable to those observed for established antiviral drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.